molecular formula C11H10N2O3 B2470057 2-(2-Hydroxyphenyl)furan-3-carbohydrazide CAS No. 343375-10-0

2-(2-Hydroxyphenyl)furan-3-carbohydrazide

Cat. No.: B2470057
CAS No.: 343375-10-0
M. Wt: 218.212
InChI Key: BVBNFVCJWZTIFK-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)furan-3-carbohydrazide is a chemical compound with the molecular formula C11H10N2O3 and a molar mass of 218.21 g/mol It is known for its unique structure, which includes a furan ring substituted with a hydroxyphenyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)furan-3-carbohydrazide typically involves the reaction of 2-hydroxybenzaldehyde with furan-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on optimizing reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)furan-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Hydroxyphenyl)furan-3-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)furan-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds and participate in π-π interactions, while the carbohydrazide moiety can act as a nucleophile in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyphenyl)furan-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-hydroxyphenyl)furan-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-13-11(15)8-5-6-16-10(8)7-3-1-2-4-9(7)14/h1-6,14H,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBNFVCJWZTIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CO2)C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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